Dipropyltin hydride
Description
Contextualization within Organotin Hydride Chemistry
Organotin compounds are broadly defined as organometallic compounds featuring at least one tin-carbon bond. They are classified based on the number of organic groups attached to the tin atom, ranging from monoorganotin (RSnX3) to tetraorganotin (R4Sn) compounds. Organotin hydrides, characterized by the presence of at least one tin-hydrogen (Sn-H) bond, represent a crucial subclass with formula R4-nSnHn, where 'n' is the number of hydrogen atoms. Dipropyltin hydride, with the chemical formula (CH3CH2CH2)2SnH2, falls into the category of diorganotin dihydrides (n=2), where two organic propyl groups are bonded to the central tin atom, alongside two hydrogen atoms. These compounds are recognized for their reactivity as reducing agents and their participation in various radical-mediated reactions, making them valuable tools in synthetic organic chemistry. evitachem.comwikipedia.org
Historical Development of Diorganotin Hydride Research
The field of organotin chemistry traces its origins back to Edward Frankland's isolation of diethyltin (B15495199) diiodide in 1849. The subsequent decades saw a steady accumulation of knowledge, particularly with the advent of Grignard reagents, which facilitated the formation of Sn-C bonds. By the mid-20th century, organotin compounds had found significant industrial applications, notably as stabilizers in polyvinyl chloride (PVC), biocides, and catalysts. This industrial relevance spurred a revival in academic research, with significant contributions from groups like van der Kerk and his colleagues in the Netherlands. While trialkyltin hydrides, such as tributyltin hydride (TBTH), have historically garnered more attention due to their widespread use and established reactivity, research into other organotin hydrides, including diorganotin hydrides, has also progressed. Over the past few decades, organotin hydrides have been recognized as indispensable reagents for a wide spectrum of organic transformations, with ongoing efforts to develop new applications and refine existing methodologies. tandfonline.comlupinepublishers.comucl.ac.uk
Significance of the Sn-H Bond in Organic Transformations
The tin-hydrogen (Sn-H) bond is the cornerstone of organotin hydride reactivity, underpinning their utility in organic synthesis. This bond is polarized, with a partial positive charge on hydrogen and a partial negative charge on tin, though its reactivity is often dominated by its ability to undergo homolytic cleavage. This cleavage, often initiated by radical initiators or thermal energy, generates a tin-centered radical (R3Sn•) and a hydrogen radical (H•). The tin radical is a potent hydrogen atom donor, readily abstracting hydrogen from various substrates, thereby initiating radical chain reactions. evitachem.commsu.eduacs.org
The Sn-H bond's significance is evident in its role in:
Reduction Reactions: Organotin hydrides act as effective reducing agents, capable of reducing a variety of functional groups, including alkyl halides, acyl halides, and carbonyl compounds. This reduction often proceeds via a radical mechanism, where the tin hydride donates a hydrogen atom to the substrate. evitachem.commsu.edulibretexts.org
Radical Chemistry: The ability to generate tin radicals makes organotin hydrides crucial for initiating and propagating radical chain reactions. These reactions are instrumental in processes such as dehalogenation, deoxygenation (e.g., Barton-McCombie deoxygenation), and the formation of new carbon-carbon bonds. evitachem.comlibretexts.org
Atom Transfer Reactions: The Sn-H bond can participate in hydrogen atom transfer (HAT) processes, where it acts as a hydrogen donor to carbon-centered radicals, facilitating C-H functionalization. rsc.org
Hydrostannation: Organotin hydrides can add across unsaturated substrates like alkenes and alkynes in a process known as hydrostannation, which can proceed via ionic or radical mechanisms depending on the substrate and conditions. iupac.orguu.nl
Carbene Insertion: In specific catalytic systems, the Sn-H bond can undergo insertion reactions with carbenes, leading to the formation of new Sn-C bonds. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
dipropyltin | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7.Sn/c2*1-3-2;/h2*1,3H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPKRSSYSAUFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Sn]CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-60-2 | |
| Record name | Stannane, dipropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Properties of Dipropyltin Hydride
Dipropyltin hydride exhibits characteristic properties that define its handling and reactivity. As a diorganotin hydride, its stability and reactivity are influenced by the presence of two organic substituents and two Sn-H bonds.
| Property | Description | Source |
| Appearance | Typically a colorless to pale yellow liquid. | evitachem.com |
| Boiling Point | Approximately 180°C. | evitachem.com |
| Solubility | Soluble in common organic solvents such as ether and benzene. | evitachem.com |
| Stability | Relatively stable under inert conditions but sensitive to moisture and air. | evitachem.com |
| Reactivity | Participates in hydrolysis, reduction reactions, and coordination chemistry. Reacts with water. | evitachem.com |
| Molecular Geometry | Tetrahedral around the tin atom due to sp3 hybridization. | evitachem.com |
| Bond Angles | Approximately 109.5° around the tin atom. | evitachem.com |
Mechanistic Investigations of Dipropyltin Hydride Reactivity
Radical Reaction Mechanisms Initiated by Organotin Hydrides
Organotin hydrides, including dipropyltin hydride, are recognized as potent reagents in organic synthesis, frequently employed in reactions that proceed via free radical intermediates. ucl.ac.uk These reactions are generally initiated by radical initiators, such as AIBN, or by photolytic methods, and are often characterized by chain mechanisms. ucl.ac.uk
Homolytic Bond Cleavage of the Sn-H Bond
The foundation of this compound's radical chemistry lies in the homolytic cleavage of its Sn-H bond. evitachem.comlibretexts.orgallen.inorganic-chemistry.orgchemistrysteps.com This process involves the symmetrical breaking of the covalent bond, where each atom (tin and hydrogen) retains one of the shared electrons, thereby generating radicals. allen.inchemistrysteps.com The energy required for this bond scission is quantified by the Bond Dissociation Energy (BDE). For tributyltin hydride, a related organotin hydride, the Sn-H bond strength is approximately 74 kcal/mol, highlighting the relative weakness and susceptibility of this bond to homolytic cleavage. organic-chemistry.org The homolytic cleavage of the Sn-H bond in this compound yields a dipropyltin radical and a hydrogen radical, which are key species in initiating subsequent radical chain reactions. evitachem.com
Radical Chain Processes
This compound actively participates in radical chain reactions, which are characterized by distinct initiation, propagation, and termination phases. ucl.ac.uklibretexts.org In these mechanisms, the organotin hydride functions as a hydrogen atom donor. A generalized radical chain process involving this compound can be described as follows:
Initiation: The process begins with the generation of initial radical species, typically through the thermal decomposition of initiators like AIBN or via photolysis. ucl.ac.uklibretexts.org
Propagation: A chain-carrying radical abstracts a hydrogen atom from the Sn-H bond of this compound, generating a dipropyltin radical and a new radical species. This dipropyltin radical then interacts with a substrate, for example, an alkyl halide (R-X), by abstracting a halogen atom. This step forms a new C-H bond in the product and regenerates the dipropyltin radical, thereby propagating the chain. ucl.ac.uklibretexts.org The stability of the radical intermediate formed after hydrogen abstraction from this compound plays a crucial role in the efficiency of the chain propagation steps. youtube.com
Influence of Initiators (e.g., AIBN, Photolysis)
The initiation of radical reactions involving organotin hydrides is commonly achieved through the thermal decomposition of initiators such as Azobisisobutyronitrile (AIBN) or through photolytic excitation. ucl.ac.ukyoutube.com Upon heating, AIBN undergoes homolytic cleavage, releasing nitrogen gas and two isobutyronitrile (B166230) radicals. libretexts.orgyoutube.com These generated radicals then abstract a hydrogen atom from this compound, forming the active dipropyltin radical species essential for propagating the chain reaction. libretexts.orgyoutube.com Photolysis, utilizing ultraviolet (UV) radiation, can also induce the homolytic cleavage of the Sn-H bond, thereby initiating radical processes. ucl.ac.ukcdnsciencepub.com A small quantity of initiator, typically around 1 mol% of AIBN, is generally sufficient to initiate the chain reaction. libretexts.org
Role of Inhibitors
Radical reactions can be effectively controlled or terminated through the use of radical inhibitors. nii.ac.jplongchangchemical.com Inhibitors are substances that react with radical intermediates, converting them into stable, non-reactive molecules or into stable radicals with significantly reduced reactivity, thereby halting the propagation of the radical chain. longchangchemical.com For instance, compounds such as galvinoxyl have been demonstrated to retard or inhibit radical reactions involving organotin hydrides. ucl.ac.uk The presence of inhibitors can be utilized to study the kinetics of radical processes by measuring the duration of the induction period before the onset of polymerization or other radical-driven reactions. longchangchemical.com
Hydride Transfer Mechanisms
In addition to radical pathways, this compound is capable of participating in hydride transfer mechanisms, where a hydride ion (H⁻) is transferred from the tin atom to an acceptor molecule. evitachem.comyale.edunsf.govnih.govrsc.orgresearchgate.net These mechanisms are fundamental to its function as a reducing agent.
Applications of Dipropyltin Hydride in Organic Synthesis
Hydrostannolysis Reactions
Hydrostannolysis refers to reactions where a tin-hydrogen bond adds across a bond, such as a carbon-element bond, leading to the cleavage of the latter and the formation of a new tin-carbon bond. Organotin hydrides, including dipropyltin hydride, are known to participate in hydrostannolysis reactions. These reactions can proceed via ionic or radical mechanisms, depending on the nature of the bond being cleaved and the reaction conditions.
Historically, organotin hydrides were investigated for their ability to cleave metal-element bonds, such as tin-nitrogen and tin-oxygen bonds, often via an ionic mechanism where the hydrogen is transferred as a hydride ion uu.nl. In contrast, the hydrostannolysis of carbon-halogen bonds in alkyl halides typically follows a radical pathway uu.nl. The mechanism can be influenced by factors like solvent polarity and the presence of radical initiators or inhibitors uu.nl. For instance, studies on the hydrostannolysis of tin-nitrogen bonds have shown that varying substituents on tin and nitrogen, as well as solvent polarity, can affect the reaction rate uu.nl.
While specific detailed examples of this compound in hydrostannolysis reactions are less extensively documented in the provided search results compared to tributyltin hydride, the general reactivity pattern of organotin hydrides suggests its potential involvement in such transformations. The addition of the Sn-H bond across unsaturated systems like alkenes and alkynes is a common hydrostannation reaction, and similar principles apply to hydrostannolysis where the Sn-H bond cleaves other single bonds gelest.comcdnsciencepub.com.
Precursor for Other Organotin Compounds
This compound can serve as a valuable precursor for the synthesis of other organotin compounds. The Sn-H bond is a reactive site that can be functionalized or involved in further reactions to build more complex organometallic structures.
One such pathway involves the reaction of organotin hydrides with metal-element bonds, a process termed hydrostannolysis, which is a versatile method for synthesizing compounds containing tin-metal bonds uu.nl. For example, organotin hydrides have been used to prepare compounds containing tin bound to main-group elements like zinc, cadmium, and mercury uu.nl. Although specific examples using this compound are not detailed, the general reactivity of organotin hydrides in forming tin-metal bonds is well-established uu.nlrsc.org.
Furthermore, organotin hydrides can be synthesized from organotin halides, such as dipropyltin dichloride, through reduction with agents like lithium aluminum hydride or sodium borohydride (B1222165) evitachem.com. This indicates that dipropyltin dichloride is a precursor to this compound, and conversely, this compound could potentially be used to generate other organotin derivatives through reactions that modify the Sn-H bond or the tin center. For instance, studies have shown that diaryltin dihydrides can react with elemental sulfur to form tetrathiastannolanes mdpi.com.
Catalytic Applications Involving Organotin Hydrides
Organotin compounds, in general, are known for their catalytic activities in various organic transformations, particularly in polymerization reactions and esterifications gelest.comlupinepublishers.comuu.nl. While specific catalytic roles for this compound are not explicitly detailed in the provided texts, the broader class of organotin hydrides exhibits catalytic properties.
Organotin hydrides can act as reducing agents in organic synthesis, facilitating the reduction of carbonyl compounds and other functional groups gelest.comevitachem.com. In some catalytic processes, organotin hydrides can function as co-catalysts or mediators. For example, tributyltin hydride (Bu₃SnH) has been used in catalytic systems for the conjugate reduction of α,β-unsaturated ketones, where a silicon hydride regenerates the tin catalyst, thereby reducing the amount of organotin reagent required organic-chemistry.org. This catalytic approach highlights the potential for organotin hydrides to be involved in regenerative catalytic cycles.
The general mechanism of action for organotin hydrides often involves the facile electron transfer from the Sn-H bond, leading to the formation of reactive tin radicals that can initiate or propagate catalytic cycles gelest.comevitachem.com. These radicals can abstract hydrogen atoms, effectively mediating reductions or other radical-based transformations libretexts.orgorgsyn.org. While direct evidence for this compound's catalytic use is limited in the provided snippets, its structural similarity to other organotin hydrides suggests potential catalytic applications, possibly in similar reduction or radical-mediated reactions.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone technique for the characterization of organotin hydrides. Analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides a comprehensive picture of the molecular structure in solution.
Proton (¹H) NMR spectroscopy is instrumental for confirming the presence of both the propyl groups and the direct tin-hydrogen (Sn-H) bond. The spectrum of dipropyltin hydride is expected to show distinct signals corresponding to the chemically non-equivalent protons of the n-propyl chains (α-CH₂, β-CH₂, and γ-CH₃) and a unique signal for the hydride proton.
The proton directly attached to the tin atom typically appears as a single peak at a characteristic chemical shift. A key feature of this hydride signal is the presence of "tin satellites." These satellite peaks arise from the spin-spin coupling between the proton and the NMR-active tin isotopes, ¹¹⁷Sn (natural abundance 7.68%) and ¹¹⁹Sn (natural abundance 8.59%). The magnitude of the two-bond coupling constant, ²J(¹¹⁹Sn,¹H), provides valuable information about the s-character of the Sn-H bond and the coordination at the tin center. In di- and trimethyltin(IV) derivatives, these ²J(¹¹⁹Sn,¹H) coupling constants have been studied extensively. nih.gov
The protons on the propyl chains exhibit standard alkane-like chemical shifts and coupling patterns (triplets and sextets), although the protons on the α-carbon (directly attached to tin) are deshielded relative to a simple propane molecule due to the influence of the tin atom. libretexts.orgoregonstate.edu
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |
|---|---|---|
| Sn-H | ~4.5 - 5.0 | ²J(¹¹⁹Sn,¹H): ~50-100 |
| Sn-CH₂-CH₂-CH₃ (α-H) | ~0.8 - 1.2 | ³J(H,H): ~7-8 |
| Sn-CH₂-CH₂-CH₃ (β-H) | ~1.4 - 1.7 | ³J(H,H): ~7-8 |
| Sn-CH₂-CH₂-CH₃ (γ-H) | ~0.9 - 1.0 | ³J(H,H): ~7-8 |
Note: The values presented are estimates based on data for analogous diorganotin(IV) compounds and general principles of ¹H NMR spectroscopy. nih.govrsc.orgfrontiersin.orglibretexts.org
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the α, β, and γ carbons of the propyl chains. The chemical shift of the α-carbon is significantly influenced by the attached tin atom. oregonstate.eduopenstax.org
A prominent feature in the ¹³C NMR spectrum of organotin compounds is the large one-bond coupling constant, ¹J(¹¹⁹Sn,¹³C), which is observed as satellite peaks flanking the main signal for the α-carbon. frontiersin.org The magnitude of this coupling is sensitive to the geometry and hybridization at the tin atom. nih.gov Standard proton-decoupled ¹³C NMR spectra simplify the analysis by showing each unique carbon as a singlet, accompanied by its tin satellites. bhu.ac.in The chemical shifts for sp³-hybridized carbons typically fall within the 0 to 90 ppm range. openstax.orgpressbooks.pub
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |
|---|---|---|
| Sn-CH₂-CH₂-CH₃ (α-C) | ~10 - 20 | ¹J(¹¹⁹Sn,¹³C): ~300-400 |
| Sn-CH₂-CH₂-CH₃ (β-C) | ~25 - 35 | ²J(¹¹⁹Sn,¹³C): ~20-30 |
| Sn-CH₂-CH₂-CH₃ (γ-C) | ~13 - 18 | ³J(¹¹⁹Sn,¹³C): ~50-60 |
Note: The values presented are estimates based on data for analogous diorganotin(IV) carboxylates and general principles of ¹³C NMR spectroscopy. frontiersin.orgpressbooks.publibretexts.org
Given that tin is the central atom, ¹¹⁹Sn NMR spectroscopy is an exceptionally powerful tool for characterizing this compound. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number, the nature of the substituents, and the geometry at the tin center. researchgate.net The chemical shift range for tin compounds is very wide, spanning over 2000 ppm. researchgate.net
For this compound, the tin atom is four-coordinate and in the +4 oxidation state. Tetra-coordinated organotin(IV) compounds typically exhibit ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm. mdpi.com Diorganotin dihydrides (R₂SnH₂) are expected to resonate in the more shielded (upfield) portion of this range. The specific chemical shift provides a unique fingerprint for the compound, confirming its identity and purity. rsc.org
| Compound Type | Coordination Number | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |
|---|---|---|
| Diorganotin Dihydride (R₂SnH₂) | 4 | -80 to -160 |
Note: The value presented is an estimate based on the typical range for tetra-coordinated diorganotin(IV) species. mdpi.comnih.gov
Infrared (IR) Spectroscopy for Sn-H Bond Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the tin-hydride functional group. The Sn-H bond gives rise to a characteristic stretching vibration (ν) that is easily identified in the spectrum. This absorption is typically of medium to strong intensity and appears in a region where few other functional groups absorb. researchgate.net
The stretching frequency for the Sn-H bond in organotin hydrides is consistently found in the range of 1800-1880 cm⁻¹. pressbooks.pub This distinct band serves as a crucial diagnostic tool, confirming the successful synthesis of the hydride and can also be used to monitor its subsequent reactions, as the disappearance of this band indicates consumption of the Sn-H moiety. Bonds to hydrogen generally have higher stretching frequencies than bonds to heavier atoms. libretexts.org
| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| ν(Sn-H) stretch | 1800 - 1880 | Medium - Strong |
| ν(C-H) stretch (propyl) | 2850 - 2960 | Strong |
Note: The values are based on established data for organotin hydrides. pressbooks.pubuobabylon.edu.iq
Mössbauer Spectroscopy for Tin Oxidation States and Coordination
¹¹⁹Sn Mössbauer spectroscopy is a specialized technique that probes the nuclear energy levels of the tin atom, providing valuable data on its oxidation state, coordination geometry, and the nature of its chemical bonds. dcu.ie The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus. Its value is indicative of the oxidation state of the tin atom. For tin(IV) compounds like this compound, isomer shifts typically fall in the range of 1.00 to 1.60 mm/s.
Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field at the tin nucleus. A non-zero quadrupole splitting indicates a distortion from a perfectly symmetrical (e.g., tetrahedral or octahedral) electronic environment. For a four-coordinate diorganotin(IV) compound with two different types of substituents (two propyl groups and two hydrides), a significant quadrupole splitting is expected due to the electronic asymmetry around the tin nucleus. rsc.orgrsc.orgcdnsciencepub.com
These parameters together help to confirm that this compound contains a tin(IV) center in a distorted tetrahedral environment. dcu.ie
| Parameter | Typical Value for R₂SnX₂ (tetrahedral Sn(IV)) | Information Provided |
|---|---|---|
| Isomer Shift (δ, mm/s) | 1.00 - 1.60 | Confirms Sn(IV) oxidation state |
| Quadrupole Splitting (ΔE_Q, mm/s) | 1.50 - 3.50 | Indicates distorted tetrahedral geometry |
Note: Values are typical for four-coordinate diorganotin(IV) compounds. rsc.orgcdnsciencepub.com
Computational and Theoretical Investigations of Organotin Hydrides
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) has proven to be a robust method for modeling the electronic structure of organometallic compounds, including organotin hydrides. nih.govnih.gov For dipropyltin hydride, DFT calculations are used to optimize its molecular geometry, determine vibrational frequencies, and analyze the distribution of electrons within the molecule. These calculations can validate proposed structures and provide insights into the nature of the chemical bonds. nih.gov
Theoretical studies on related organotin compounds often employ hybrid functionals like B3LYP in conjunction with appropriate basis sets to accurately model the system. researchgate.netorganic-chemistry.org Such calculations reveal the fundamental electronic properties that dictate the compound's reactivity and stability. nih.gov
A critical parameter derived from computational studies is the Bond Dissociation Energy (BDE) of the tin-hydrogen (Sn-H) bond. The Sn-H bond is relatively weak, which is key to the utility of organotin hydrides as radical reducing agents. nih.gov The homolytic cleavage of this bond generates a stannyl (B1234572) radical, a crucial intermediate in many reactions.
Table 1: Calculated Bond Dissociation Enthalpies for Related Tin Hydrides
| Compound | Computational Method | Calculated BDE (kcal/mol) | Reference |
|---|---|---|---|
| ArSnH(py) | BP86/def2TZVP | 8.7 | researchgate.net |
| ArSnH(DMAP) | BP86/def2TZVP | 11.3 | researchgate.net |
| AriPr4Sn-SnAriPr4 | van't Hoff Analysis | 17.2 ± 1.7 | rsc.org |
Note: Data for this compound is not explicitly available; the table shows calculated values for related, more complex organotin species to illustrate the application of these methods. Ar = 2,6-trip₂(C₆H₃)– (trip = 2,4,6-triisopropylphenyl), py = pyridine, DMAP = 4-Dimethylaminopyridine, AriPr4 = C₆H₃-2,6(C₆H₃-2,6-iPr₂)₂.*
Molecular orbital (MO) theory provides a detailed picture of the bonding in this compound. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for predicting chemical reactivity.
For typical organotin hydrides, the HOMO is predominantly characterized by the Sn-H sigma (σ) bonding orbital. The energy of the HOMO is an indicator of the compound's ability to act as a nucleophile or electron donor. The LUMO is generally the corresponding Sn-H sigma-star (σ*) anti-bonding orbital. A low-lying LUMO suggests the compound can readily accept electrons, and the population of this orbital leads to the cleavage of the Sn-H bond. Ab initio and DFT calculations are used to determine the energies and compositions of these orbitals, helping to explain the reaction pathways the molecule is likely to undergo. organic-chemistry.orgresearchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By modeling reaction pathways, chemists can identify intermediates and, crucially, the transition state structures that connect them. The calculation of the energy barrier (activation energy) associated with a transition state provides a quantitative measure of the reaction rate. rsc.org
For instance, in hydrostannation reactions (the addition of an Sn-H bond across a multiple bond), DFT can be used to compare different possible mechanisms, such as a radical pathway versus a concerted or polar mechanism. researchgate.net These models can elucidate the stereochemical and regiochemical outcomes of reactions by comparing the activation energies of competing pathways. rsc.org
Prediction of Reactivity and Selectivity
The prediction of chemical reactivity and selectivity is a major goal of computational chemistry. nih.govnih.gov By integrating data from electronic structure calculations, such as atomic charges, orbital energies, and BDEs, it is possible to forecast how this compound will behave in a given reaction.
For example, the relatively low Sn-H BDE suggests that this compound will be an effective radical reducing agent. nih.gov Furthermore, the polarity of the Sn-H bond, which can be quantified by calculating the partial atomic charges on the tin and hydrogen atoms, helps predict its reactivity in polar, non-radical reactions. Computational models can predict whether a reaction will favor one product over another (selectivity) by comparing the activation energies of the different reaction channels. rsc.orgnih.gov
Spectroscopic Parameter Prediction and Correlation
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.netgithub.io For this compound, key spectroscopic features include the Sn-H stretching frequency in infrared (IR) spectroscopy and the chemical shifts in nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn).
DFT calculations can predict these parameters with a useful degree of accuracy. uncw.educdnsciencepub.com For example, the calculated IR spectrum can help assign the experimentally observed peak for the ν(Sn-H) stretch, which typically appears in the region of 1800-1900 cm⁻¹. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. cdnsciencepub.com Comparing these predicted values with experimental spectra is a powerful tool for structural elucidation and for understanding how the electronic environment around the nuclei influences the spectral properties. uncw.educdnsciencepub.com
Table 2: General Regions for Spectroscopic Features of Organotin Hydrides
| Spectroscopic Technique | Parameter | Typical Range for R₂SnH₂/R₃SnH |
|---|---|---|
| Infrared (IR) Spectroscopy | ν(Sn-H) Stretch | ~1800 - 1900 cm⁻¹ |
| ¹H NMR Spectroscopy | δ(Sn-H) | ~4 - 6 ppm |
| ¹¹⁹Sn NMR Spectroscopy | δ(¹¹⁹Sn) | -80 to -200 ppm (highly variable) |
Note: These are general ranges and can vary based on the specific structure and solvent.
Advanced Topics and Future Research Directions
Development of Tin-Free Hydride Reagents as Alternatives
The primary motivation for developing alternatives to organotin hydrides is their inherent toxicity and the difficulty in removing organotin byproducts from reaction mixtures. thieme-connect.comnih.govnih.govnih.gov This has led to significant research into "tin-free" radical chemistry.
Key Alternative Reagents:
Silanes (Silicon Hydrides): Compounds like tris(trimethylsilyl)silane ((TMS)₃SiH) and the more economical hexyl silane have emerged as promising, eco-friendly substitutes. nih.gov While the silicon-hydrogen bond is stronger than the tin-hydrogen bond, making chain reactions more challenging, they are effective in Lewis acid-mediated enantioselective radical reactions. nih.gov
Germanes (Germanium Hydrides): These compounds are also effective substitutes for tin hydrides in radical chain reactions. thieme-connect.com
Phosphorus- and Sulfur-Based Reagents: Hypophosphorous acid and various thiols have been investigated as alternative hydrogen atom donors. thieme-connect.comnih.gov
Other Systems: A variety of other reagents have shown potential, including those based on indium, cyclohexadiene, and even Lewis acid-activated water. nih.gov
The development of these alternatives is a crucial step towards safer and more environmentally benign chemical synthesis, addressing the significant drawbacks associated with organotin compounds. researchgate.net
Stereoselective and Enantioselective Radical Reactions with Organotin Hydrides
A major frontier in organic synthesis is the control of stereochemistry. While radical reactions have historically been difficult to control in this manner, significant progress has been made using chiral organotin hydrides.
The central challenge is the efficient transfer of chirality from the tin reagent to the product. chemistryviews.org In many radical reactions, the tin hydride's role is limited to hydrogen atom abstraction to generate a radical, without participating in the key bond-forming step where stereochemistry is determined. chemistryviews.org
Breakthroughs in Enantioselective Reactions:
Chiral Lewis Acids: One successful approach involves using a chiral Lewis acid to control the conformation of the substrate, thereby directing the approach of the radical.
Chiral Tin Hydrides: The design of tin hydrides with chiral ligands has enabled direct chirality transfer.
O-Stannyl Ketyl Intermediates: Researchers have reported the first successful chiral organotin-hydride-catalyzed enantioselective radical cyclization of aldehydes. chemistryviews.org The reaction's success hinges on the formation of an O-stannyl ketyl intermediate, which allows the chiral information from the tin compound to be transferred during the cyclization step. chemistryviews.orgscispace.com
Planar Chiral Hydrides: Asymmetric radical reductions have been achieved with high enantioselectivity (up to 87% ee) using planar chiral organotin hydrides derived from metallocenes. The defined three-dimensional space around the tin atom in these reagents effectively controls the stereochemical outcome of the reduction.
These advancements demonstrate that with rational catalyst design, the high reactivity of radical intermediates can be harnessed for complex, stereocontrolled synthesis.
Green Chemistry Principles in Organotin Hydride Synthesis and Application
The principles of green chemistry aim to make chemical processes safer, more efficient, and less environmentally harmful. sigmaaldrich.comacs.org The toxicity and waste issues associated with organotin hydrides make them a prime target for the application of these principles. nih.gov
Strategies for Greener Organotin Chemistry:
Catalytic Systems: Instead of using stoichiometric amounts of tin hydrides, catalytic systems are being developed. These typically involve using a small amount of the organotin hydride, which is regenerated in situ by a less toxic stoichiometric reducing agent like sodium borohydride (B1222165). thieme-connect.comresearchgate.net
Modified Tin Hydrides for Easier Removal: A significant advancement is the design of new organotin hydrides that facilitate the removal of tin byproducts after the reaction. organic-chemistry.orgacs.org
Fluorous Tin Hydrides: Attaching fluorous ponytails to the tin hydride, such as in tris[(2-perfluorohexyl)ethyl]tin hydride, allows the tin byproducts to be easily separated from the organic product via liquid-liquid extraction with a fluorous solvent. orgsyn.org
Base-Soluble Tin Hydrides: Another approach involves designing tin hydrides where the resulting byproducts can be rendered water-soluble by mild hydrolysis, allowing for simple removal with an aqueous base wash. organic-chemistry.orgacs.org
Atom Economy and Waste Prevention: The core principles of preventing waste and maximizing atom economy drive the shift from stoichiometric reagents to catalytic alternatives and the development of synthetic routes that minimize protection/deprotection steps. acs.orgedu.krdnih.gov
Interdisciplinary Research Involving Organotin Hydrides
The study and application of organotin hydrides extend beyond traditional organic synthesis into several other scientific fields.
Medicinal and Bioinorganic Chemistry: Organotin compounds have been investigated for a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antifungal properties. mdpi.com Research in this area focuses on designing organotin complexes with specific therapeutic effects while minimizing their inherent toxicity, often by attaching ligands with antioxidant functions. mdpi.com
Polymer Chemistry: Organotin compounds, including dibutyltin dilaurate, are used as catalysts in polymerization reactions. sigmaaldrich.com
Environmental Science and Toxicology: The toxicity of organotin compounds, particularly to aquatic life, is a significant area of study. nih.gov This research informs regulations and drives the development of greener alternatives. Understanding the environmental fate and impact of these compounds is crucial for sustainable chemistry.
Materials Science: Organotin reagents are used in the synthesis of complex molecules that can be precursors to advanced materials. Their role in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, is fundamental to creating novel organic materials with specific electronic or optical properties. sigmaaldrich.com
This interdisciplinary approach ensures that the development of new reagents and reactions is considered within the broader context of their potential applications and environmental impact.
Q & A
Q. What are the primary synthetic routes for dipropyltin hydride, and how can purity be validated experimentally?
this compound is typically synthesized via transmetallation or Grignard reactions involving tin precursors. For example, reacting dipropyltin dichloride with reducing agents like lithium aluminum hydride (LiAlH₄) under anhydrous conditions yields this compound. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹¹⁹Sn) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect organic impurities. X-ray diffraction (XRD) may be used for crystallographic characterization if single crystals are obtainable. Contaminants such as residual solvents or oxidized byproducts (e.g., dipropyltin oxide) must be quantified using inductively coupled plasma mass spectrometry (ICP-MS) for tin content .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure and bonding?
Infrared (IR) spectroscopy identifies Sn-H stretching vibrations (~1,800–1,900 cm⁻¹) and Sn-C bonds (~500–600 cm⁻¹). ¹¹⁹Sn NMR is critical for probing the tin coordination environment, with chemical shifts typically between δ -200 to -400 ppm for organotin hydrides. For advanced structural analysis, extended X-ray absorption fine structure (EXAFS) can resolve Sn-H bond lengths and coordination geometry. Cross-validation with computational methods (e.g., density functional theory) is recommended to resolve ambiguities in spectral assignments .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of this compound during catalytic applications?
this compound’s stability in polar aprotic solvents (e.g., THF, DMF) is lower due to increased susceptibility to hydrolysis and disproportionation. Kinetic studies using in situ Raman spectroscopy reveal that Sn-H bond cleavage accelerates above 50°C, forming propylene gas and tin aggregates. To mitigate decomposition, reactions should be conducted under inert atmospheres (argon or nitrogen) with rigorous moisture exclusion. Controlled-temperature NMR experiments (e.g., VT-NMR) can map decomposition pathways and identify transient intermediates .
Q. What methodologies resolve contradictions in reported thermodynamic data for this compound’s reactivity?
Q. How can in situ analytical techniques elucidate this compound’s role in radical-mediated reactions?
Time-resolved electron paramagnetic resonance (TR-EPR) spectroscopy captures short-lived radical intermediates during tin-hydride-mediated chain reactions. Coupling with high-pressure liquid chromatography (HPLC) enables real-time monitoring of product distributions. Synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy tracks oxidation state changes in tin centers, revealing catalytic cycles and deactivation mechanisms. These methods require synchronization with reaction kinetics (e.g., stopped-flow systems) to achieve millisecond resolution .
Methodological Considerations
- Reproducibility : Detailed experimental protocols (e.g., inert atmosphere setup, purification steps) must be documented to ensure reproducibility. For novel synthetic routes, include step-by-step procedures in supplementary materials .
- Data Validation : Cross-check results using orthogonal techniques (e.g., NMR, XRD, and computational modeling) to minimize artifacts. Disclose raw data and statistical analyses in open-access repositories .
- Safety Protocols : this compound’s toxicity necessitates handling in fume hoods with personal protective equipment (PPE). Waste disposal must comply with organotin compound regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
